7,4'-Dihydroxyflavone

Catalog No.
S618735
CAS No.
2196-14-7
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,4'-Dihydroxyflavone

CAS Number

2196-14-7

Product Name

7,4'-Dihydroxyflavone

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H

InChI Key

LCAWNFIFMLXZPQ-UHFFFAOYSA-N

Synonyms

7,4'-DHF, 7,4'-dihydroxyflavone

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid found in plants like licorice root (Glycyrrhiza uralensis) []. It has garnered interest in scientific research due to its potential health benefits, as demonstrated in various studies:

Anti-inflammatory Properties

Research suggests that 7,4'-DHF possesses anti-inflammatory properties. Studies have shown its ability to:

  • Suppress eotaxin production: Eotaxin is a protein involved in allergic inflammation. 7,4'-DHF has been shown to effectively inhibit eotaxin production in human airway epithelial cells [].
  • Reduce mucus production: Excessive mucus production is a hallmark of several respiratory diseases. Studies have demonstrated that 7,4'-DHF significantly inhibits MUC5AC gene expression and mucus production in airway epithelial cells [].
  • Modulate inflammatory pathways: 7,4'-DHF may exert its anti-inflammatory effects by regulating various signaling pathways, including NF-κB, STAT6, and HDAC2 [].

These findings suggest that 7,4'-DHF could be a potential candidate for developing novel anti-inflammatory treatments for various conditions, including allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD).

Other Potential Applications

While research on 7,4'-DHF is still ongoing, preliminary studies suggest its potential application in other areas:

  • Neuroprotection: Studies have shown that 7,4'-DHF may have neuroprotective effects by promoting the growth and survival of nerve cells [].
  • Cancer prevention: Some research suggests that 7,4'-DHF may exhibit anti-cancer properties, but further investigation is needed to understand its mechanisms and potential clinical applications [].

7,4'-Dihydroxyflavone is a flavonoid compound with the molecular formula C15H10O4C_{15}H_{10}O_{4} and a molecular weight of approximately 254.24 g/mol. This compound is characterized by hydroxyl groups located at the 4' and 7 positions of the flavone structure. It is naturally found in various plants, notably in Glycyrrhiza uralensis, commonly known as licorice. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research .

Studies suggest that 7,4'-DHF exhibits anti-inflammatory properties by inhibiting the production of eotaxin, a chemokine involved in allergic reactions []. It may also act as an antagonist of the μ-opioid receptor, potentially impacting pain perception, although further research is needed [].

Limitations and Future Research

Extensive research on 7,4'-DHF is lacking. More studies are needed to fully understand its:

  • Biosynthesis pathways within plants
  • Metabolism and potential toxicity in humans
  • Efficacy and safety in various therapeutic applications
, including:

  • Oxidation: This can lead to the formation of quinones, which are reactive compounds that can participate in further chemical transformations.
  • Reduction: This process modifies the flavonoid structure, potentially altering its biological activity.
  • Substitution: Reactions can occur at the hydroxyl groups, allowing for the introduction of various functional groups.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and acetic anhydride for substitution reactions .

7,4'-Dihydroxyflavone has demonstrated significant biological activities, including:

  • Anti-inflammatory Effects: It inhibits the secretion of eotaxin-1 (CCL11) from human lung fibroblasts, which is crucial in allergic asthma responses. This inhibition occurs at the transcriptional level, reducing eotaxin-1 mRNA expression .
  • Regulation of Gene Expression: The compound modulates pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), signal transducer and activator of transcription 6 (STAT6), and histone deacetylase 2 (HDAC2), thereby influencing mucus production in airway epithelial cells .
  • Opioid Receptor Interaction: It acts as an antagonist at the μ-opioid receptor and has lower affinity for κ- and δ-opioid receptors, potentially influencing pain modulation pathways.

Several synthetic routes have been developed to produce 7,4'-dihydroxyflavone:

  • Starting from Flavones: Traditional synthesis often involves the hydroxylation of flavones using specific reagents under controlled conditions.
  • Biochemical Methods: Recent studies suggest that microbial fermentation processes can yield this compound from precursor flavonoids through enzymatic pathways.
  • Chemical Modification: Existing flavonoids can be modified through oxidation or reduction reactions to introduce hydroxyl groups at the desired positions .

The applications of 7,4'-dihydroxyflavone are diverse:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for therapeutic uses in respiratory diseases and other inflammatory conditions.
  • Agriculture: As a root exudate flavonoid, it may play a role in plant-microbe interactions, enhancing soil microbial communities and promoting plant growth .
  • Nutraceuticals: Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving respiratory health and reducing inflammation.

Research has shown that 7,4'-dihydroxyflavone interacts with various biological systems:

  • It has been observed to influence bacterial community structures in soil environments when applied as a root exudate, indicating its role in plant-microbe signaling .
  • In cellular models, it modulates gene expression related to mucus production and inflammatory responses, highlighting its potential as a therapeutic agent against chronic respiratory diseases .

7,4'-Dihydroxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
QuercetinHydroxyl groups at multiple positionsAntioxidant, anti-inflammatory
NaringeninHydroxyl groups at 3', 4', and 5 positionsAntioxidant, anti-cancer
LuteolinHydroxyl groups at 3', 4', and 5 positionsAnti-inflammatory, neuroprotective

Uniqueness of 7,4'-Dihydroxyflavone

The uniqueness of 7,4'-dihydroxyflavone lies in its specific interaction with opioid receptors and its targeted effects on eotaxin production. Unlike other flavonoids that may exert broader antioxidant effects or anti-inflammatory actions without specific receptor interactions, 7,4'-dihydroxyflavone's role as an antagonist at opioid receptors provides it with distinct pharmacological potential .

7,4'-Dihydroxyflavone represents a naturally occurring flavonoid compound with the molecular formula C15H10O4 and a molecular weight of 254.24 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [1] [3]. This flavone derivative belongs to the broader class of organic compounds known as flavones, which are characterized by their structure based on the backbone of 2-phenylchromen-4-one [4].

The structural architecture of 7,4'-dihydroxyflavone consists of a benzopyran ring system fused with a phenyl substituent [1]. The compound features two strategically positioned hydroxyl groups: one located at the 7-position of the chromone ring (ring A) and another at the 4'-position of the phenyl ring (ring B) [2] [4]. The Chemical Abstracts Service registry number for this compound is 2196-14-7, and it is also recognized by alternative nomenclature including 4',7-dihydroxyflavone [1] [2].

Molecular CharacteristicValue
Molecular FormulaC15H10O4 [1]
Molecular Weight254.24 g/mol [2]
IUPAC Name7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one [1]
CAS Number2196-14-7 [1]
InChI KeyLCAWNFIFMLXZPQ-UHFFFAOYSA-N [1]
SMILES NotationOC1=CC=C(C=C1)C1=CC(=O)C2=C(O1)C=C(O)C=C2 [6]

The canonical SMILES representation demonstrates the precise connectivity pattern of atoms within the molecule, revealing the characteristic flavone scaffold with specific hydroxyl substitutions [6]. The InChI key provides a unique identifier for database searches and structural verification across multiple chemical databases [1].

Crystallographic Analysis and Molecular Geometry

Crystallographic studies of related dihydroxyflavone compounds have provided insights into the molecular geometry and structural parameters of this class of flavonoids [9] [10]. The flavone skeleton of 7,4'-dihydroxyflavone exhibits a fundamentally planar configuration, with the chromone ring system and the phenyl substituent approaching coplanarity [10].

Structural analysis indicates that the dihedral angle between the benzopyran ring system and the phenyl ring typically ranges from minimal to moderate values, contributing to the overall molecular stability [10]. The hydroxyl groups at positions 7 and 4' participate in intramolecular and intermolecular hydrogen bonding interactions, which significantly influence the compound's crystalline packing and physical properties [9] [10].

Computational studies and experimental crystallographic data from related flavone derivatives suggest that the average deviation of atoms from the least-squares plane through the entire flavonoid skeleton is typically less than 0.1 Angstroms, confirming the essentially planar nature of the molecular framework [10]. The precise bond lengths and angles within the chromone system conform to typical values observed in flavone structures, with the carbonyl group at position 4 exhibiting characteristic ketone geometry [9].

Physical Properties (Melting Point, Solubility, Appearance)

7,4'-Dihydroxyflavone exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [2] [14]. The compound presents as a yellow crystalline solid under standard laboratory conditions, characteristic of many flavonoid compounds [2] [15].

The melting point of 7,4'-dihydroxyflavone has been experimentally determined to be 324-325°C, indicating substantial thermal stability and strong intermolecular forces within the crystalline lattice [2] [14]. The predicted boiling point is calculated at 512.8 ± 50.0°C at standard atmospheric pressure, though this represents a theoretical value given the compound's tendency to decompose before reaching its boiling point [14].

Physical PropertyValueReference
Melting Point324-325°C [2] [14]
Boiling Point (predicted)512.8 ± 50.0°C [14]
Density1.443 g/cm³ [2] [14]
Flash Point201.2 ± 23.6°C [14]
AppearanceYellow crystalline solid [2]
Water SolubilityPractically insoluble [4] [15]
DMSO Solubility≥250 mg/mL (983.32 mM) [15] [16]

The solubility profile of 7,4'-dihydroxyflavone demonstrates typical behavior for flavonoid compounds [4]. The compound exhibits practically no solubility in water, consistent with its lipophilic character and calculated partition coefficient (LogP) of 2.54 [14] [23]. However, it shows excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 250 milligrams per milliliter [15] [16]. This solubility pattern is attributed to the compound's ability to form hydrogen bonds with polar aprotic solvents while maintaining limited interactions with protic solvents like water [4].

The density of 7,4'-dihydroxyflavone is reported as 1.443 grams per cubic centimeter, reflecting the compact packing of molecules in the solid state [2] [14]. Storage recommendations specify maintaining the compound at -20°C in powder form to ensure long-term stability [2] [16].

Spectroscopic Profile and Structural Identification Methods

The spectroscopic characterization of 7,4'-dihydroxyflavone provides comprehensive structural identification through multiple analytical techniques [1] [17]. Ultraviolet-visible absorption spectroscopy reveals characteristic absorption bands that are diagnostic for the flavone chromophore and hydroxyl substitution pattern [22] [25].

The ultraviolet absorption spectrum displays two prominent absorption maxima: Band I at approximately 330.4 nanometers and Band II at 253.3 nanometers [25]. These absorption characteristics are consistent with the extended conjugated system of the flavone nucleus and provide valuable information for structural elucidation and analytical quantification [22] [25].

Mass spectrometry analysis demonstrates highly reproducible fragmentation patterns [1] [17]. In tandem mass spectrometry experiments, the base peak appears at m/z 253.0531, corresponding to the molecular ion minus a hydrogen atom [1]. Secondary fragmentation produces significant peaks at m/z 117.0357 and 135.0103, representing characteristic fragmentation of the flavone skeleton [1].

Spectroscopic MethodKey ParametersValues
UV Absorptionλmax Band I330.4 nm [25]
UV Absorptionλmax Band II253.3 nm [25]
MS-MSBase Peakm/z 253.0531 [1]
MS-MSMajor Fragmentsm/z 117.0357, 135.0103 [1]
Ion Mobility[M+H]+ CCS152.4 Ų [1]
Ion Mobility[M+Na]+ CCS175.15 Ų [1]

Ion mobility spectrometry provides additional structural information through collision cross section measurements [1]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 152.4 square Angstroms, while the sodium adduct [M+Na]+ shows a value of 175.15 square Angstroms [1]. These values are consistent with the predicted molecular geometry and provide orthogonal confirmation of structural identity [1].

Nuclear magnetic resonance spectroscopy has been employed for detailed structural characterization of 7,4'-dihydroxyflavone and related compounds [17] [19]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the hydroxyl protons and aromatic protons, with chemical shifts consistent with the proposed structure [18] [19]. Carbon-13 nuclear magnetic resonance spectroscopy provides definitive assignment of carbon environments, particularly distinguishing the carbonyl carbon and hydroxyl-bearing carbons [19].

Physicochemical Stability Parameters

The physicochemical stability of 7,4'-dihydroxyflavone is influenced by various environmental factors including temperature, pH, and exposure to light and oxygen [21] [30]. The compound demonstrates remarkable thermal stability, as evidenced by its high melting point of 324-325°C [2] [14]. This thermal resistance is attributed to strong intermolecular hydrogen bonding and the rigid planar structure of the flavone scaffold [30].

Acid-base equilibrium studies indicate that 7,4'-dihydroxyflavone possesses a predicted pKa value of approximately 6.50 ± 0.40 for the strongest acidic proton, likely corresponding to one of the phenolic hydroxyl groups [23]. This pKa value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions [23].

The stability profile of dihydroxyflavone compounds in aqueous systems has been extensively studied [30]. Research demonstrates that hydroxylation patterns significantly influence thermal stability, with compounds bearing hydroxyl groups in the B-ring generally showing reduced stability compared to those with hydroxyl groups exclusively in the A-ring [30]. The thermal stability order for related flavonols follows the pattern: resorcinol-type > catechol-type > pyrogallol-type substitution [30].

Stability ParameterValue/ConditionReference
Thermal StabilityStable to 324°C [2] [14]
pKa (strongest acidic)6.50 ± 0.40 [23]
Storage Conditions-20°C, dry conditions [2] [16]
PhotostabilityLight-sensitive [30]
Oxidative StabilityModerate [30]

Under standard laboratory storage conditions, 7,4'-dihydroxyflavone remains stable for extended periods when maintained at -20°C in dry, dark conditions [2] [16]. The compound shows sensitivity to prolonged exposure to light and elevated temperatures, which can lead to gradual degradation through oxidative processes [30]. Decomposition products under harsh conditions may include simpler aromatic compounds resulting from ring-opening reactions [30].

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

UNII

53ZZF57X0U

Other CAS

2196-14-7

Wikipedia

4',7-Dihydroxyflavone
Atrop-abyssomicin_C

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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